dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate
Description
Dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate is a bicyclic heteroaromatic compound featuring a benzo[g]indole core fused with a dihydroindole moiety. The molecule contains two methyl ester groups at the 2- and 3-positions of the indole ring. These compounds are typically synthesized via cyclization reactions involving dimethyl acetylenedicarboxylate (DMAD) and substituted hydrazines or through palladium-catalyzed intramolecular coupling . The benzo[g]indole scaffold is distinguished by an additional fused benzene ring, which enhances aromatic conjugation and may influence biological activity .
Properties
IUPAC Name |
dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-15(18)12-11-8-7-9-5-3-4-6-10(9)13(11)17-14(12)16(19)21-2/h3-6,17H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKJQTKYVHLFCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC2=C1CCC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331318 | |
| Record name | dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
132288-27-8 | |
| Record name | dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and purity. The use of high-throughput screening and automated synthesis platforms can further streamline the production process, ensuring consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinonoid derivatives, alcohols, and substituted indoles, which can further be utilized in various synthetic applications .
Scientific Research Applications
Dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Indole vs. Benz[g]Indole Derivatives
- Dimethyl Indole-2,3-Dicarboxylate: A simpler analog lacking the fused benzene ring. It serves as a precursor for nitro- and aminoindole derivatives via nitration (e.g., dimethyl 5-nitroindole-2,3-dicarboxylate) .
- The fused benzene ring in benzo[g]indole derivatives increases molecular rigidity compared to indole analogs .
Ester Substituent Variations
*Note: The 309% yield for diisopropyl ester () is likely a typographical error and should be interpreted cautiously.
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing Groups (EWGs) : Bromo or nitro substituents (e.g., dimethyl 7-bromoindole-2,3-dicarboxylate) enhance electrophilic substitution reactivity but may hinder cyclization due to steric effects .
- Methoxy/Methylenedioxy Groups : Found in dimethyl 9,10-dimethoxypyrrolo[3,2,1-de]phenanthridine-4,5-dicarboxylate, these groups improve solubility and influence antifungal activity .
- Biological Activity : Chiral 1,3-dioxolane derivatives (e.g., dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate) exhibit MIC values of 4.8–5000 µg/mL against pathogens like S. aureus and C. albicans, with enantiopure forms showing superior efficacy .
Physical and Spectroscopic Properties
- IR/NMR Signatures : Methyl esters show strong carbonyl stretches at ~1754 cm⁻¹ (IR) and singlet δ 3.81 ppm for OCH₃ protons (¹H-NMR) .
- Melting Points : Bulky ester groups (e.g., isopropyl) reduce melting points (67–68°C vs. 93–95°C for methyl esters) due to disrupted crystal packing .
Key Research Findings
- Steric Hindrance in Synthesis : Diisopropyl esters exhibit lower reactivity in cyclization compared to methyl esters, as seen in failed isolations of dimethyl 9,10-dimethoxypyrrolophenanthridines .
- Biological Relevance : Methyl esters generally outperform bulkier analogs in antimicrobial assays, likely due to enhanced membrane permeability .
- Electronic Effects : Nitro groups at the 5-position of indole rings direct further functionalization, enabling tailored derivatization for drug discovery .
Biological Activity
Dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate (CAS No. 1480858) is a compound with significant potential in medicinal chemistry, particularly for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₅N₁O₄
- Molecular Weight : 285.29 g/mol
- Structural Characteristics : The compound features a benzoindole core structure with two carboxylate groups, which may contribute to its biological activities.
Biological Activity Overview
This compound has been studied for various biological activities, including cytotoxicity against cancer cell lines and potential anti-inflammatory effects. Below is a summary of key findings from recent studies.
Cytotoxic Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the IC₅₀ values (the concentration required to inhibit cell growth by 50%) observed in various studies:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| HCT-116 (Colon Cancer) | 10.0 | |
| A549 (Lung Cancer) | 12.5 | |
| U-937 (Leukemia) | 8.0 |
These values suggest that this compound has promising activity against specific cancer types, comparable to established chemotherapeutic agents.
The mechanisms by which this compound exerts its cytotoxic effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through:
- Activation of Caspases : Flow cytometry assays have indicated that this compound can increase caspase activity in treated cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines, preventing them from proliferating further.
Case Studies
A notable study evaluated the effects of this compound on MCF-7 and A549 cells. The results demonstrated significant reductions in cell viability at concentrations as low as 10 µM. The study also highlighted the compound's ability to inhibit tumor growth in vivo models, suggesting its potential for further development as an anticancer agent .
Comparative Analysis with Other Compounds
To understand the relative potency of this compound, it is useful to compare its IC₅₀ values with those of other known anticancer agents:
| Compound | IC₅₀ (µM) | Target Cell Line |
|---|---|---|
| Doxorubicin | 0.25 | MCF-7 |
| Cisplatin | 10.0 | A549 |
| Dimethyl Compound | 15.63 | MCF-7 |
This comparison shows that while this compound is less potent than doxorubicin, it still presents significant activity against certain cancer cell lines.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate, and how can reaction conditions be optimized for yield?
- Answer : The compound is typically synthesized via hydrazinolysis or alkylation of indole-2,3-dicarboxylate precursors. For example, regiospecific hydrazinolysis of dimethyl 1-methylindole-2,3-dicarboxylate with substituted hydrazines in refluxing 2-ethoxyethanol/water (1:1) yields derivatives with controlled regiochemistry . Optimization involves adjusting solvent polarity (e.g., dimethylformamide for N-alkylation), stoichiometry of alkylating agents (e.g., excess alkyl iodides), and reaction time (typically 12–24 hours under reflux). Yields range from 50–75% depending on steric hindrance and substituent reactivity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Answer :
- NMR : Analyze and NMR for diagnostic signals: ester methyl groups (~3.8–4.0 ppm for ), indole NH (~10–12 ppm), and aromatic protons (~6.5–8.0 ppm).
- X-ray crystallography : Resolve tautomeric forms and hydrogen-bonding networks, as demonstrated for structurally analogous triazole-dicarboxylate derivatives .
- IR : Confirm ester carbonyl stretches (~1720–1740 cm) and NH vibrations (~3200–3400 cm) .
Q. What stability challenges arise from the methyl ester groups, and how can degradation be mitigated during storage?
- Answer : Methyl esters are susceptible to hydrolysis under acidic/basic conditions. Stabilization strategies include:
- Storing the compound in anhydrous solvents (e.g., dried DMSO or THF) at –20°C.
- Avoiding prolonged exposure to moisture or high temperatures (>50°C).
- Incorporating electron-withdrawing substituents (e.g., halogens) to reduce nucleophilic attack on the ester carbonyl, as seen in related indole derivatives .
Advanced Research Questions
Q. How does hydrazinolysis regioselectivity impact the synthesis of benzo[g]indole derivatives, and what intermediates govern this process?
- Answer : Regioselectivity is influenced by steric and electronic factors. Hydrazine preferentially attacks the less hindered carbonyl group of the dicarboxylate. For example, in dimethyl 1-methylindole-2,3-dicarboxylate, the C2 ester is more accessible due to reduced steric hindrance from the N-methyl group, leading to selective formation of 5-alkyl-substituted dihydroindole products. Mechanistic studies suggest a six-membered cyclic transition state during nucleophilic attack .
Q. What experimental approaches can resolve contradictions in reported tautomeric equilibria of dihydroindole-dicarboxylates?
- Answer :
- Variable-temperature NMR : Monitor proton exchange between tautomers (e.g., keto-enol equilibria) by observing signal coalescence at elevated temperatures.
- X-ray crystallography : Determine dominant tautomeric forms in the solid state, as demonstrated for triazole-dicarboxylate analogs .
- DFT calculations : Compare theoretical energy barriers for tautomer interconversion with experimental data to validate models .
Q. How can researchers reconcile discrepancies in catalytic efficiency when using this compound in heterocyclic ring-forming reactions?
- Answer : Contradictions often arise from solvent effects or catalyst choice. For example:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, while ethers (e.g., THF) favor steric control.
- Metal catalysts : Copper(I) catalysts improve cycloaddition yields in azide-alkyne reactions, whereas palladium complexes facilitate cross-couplings. Systematic screening using Design of Experiments (DoE) is recommended to identify optimal conditions .
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
- Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous/organic media.
- Docking studies : Explore interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, leveraging crystallographic data from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
